molecular formula C35H38Cl2N8O4 B601391 Itraconazole Impurity B CAS No. 854372-77-3

Itraconazole Impurity B

Cat. No.: B601391
CAS No.: 854372-77-3
M. Wt: 705.6 g/mol
InChI Key: VRJGLVXBWFZNCZ-AVQIMAJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Itraconazole involves various chemical reactions, and impurities can form at different stages of this process . The exact synthesis pathway of Itraconazole Impurity B is not explicitly mentioned in the available literature.

Scientific Research Applications

  • Characterization of Itraconazole Impurities : Two unknown impurities in Itraconazole drug product, identified as Impurity-1 and Impurity-2, were characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR) (Munigela et al., 2008).

  • Optimization of Analysis Methods : Research focused on the optimization and validation of the RP-HPLC method for quantitative analysis of Itraconazole and its impurities in pharmaceutical forms, demonstrating the method's robustness and reliability (Kasagić et al., 2013).

  • Therapeutic Applications in Cancer Treatment : A study explored the use of Itraconazole in the treatment of basal cell carcinoma, revealing its ability to inhibit the Hedgehog signaling pathway and reduce tumor size (Kim et al., 2014).

  • Pharmacokinetics in Different Populations : Pharmacokinetic properties of Itraconazole, including its bioavailability, distribution, and metabolism, have been extensively studied in various populations, including healthy volunteers and specific patient groups (Hardin et al., 1988).

  • Novel Formulations and Delivery Systems : Research has been conducted on developing novel intravenous and oral formulations of Itraconazole, enhancing its efficacy and safety profile. These studies include investigations into nanoemulsions and nanosuspensions for improved drug delivery (Chen et al., 2008).

Mechanism of Action

Target of Action

Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The mode of action of this compound involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane .

Pharmacokinetics

Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours . It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity

Result of Action

The result of this compound’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols . This disruption can lead to the leakage of cellular contents and ultimately cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of this compound . .

Future Directions

The future directions for research on Itraconazole Impurity B could involve further studies to elucidate its synthesis pathway, molecular structure, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with this impurity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Itraconazole Impurity B involves the conversion of Itraconazole to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Itraconazole", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water", "Ethyl acetate", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Itraconazole is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Itraconazole.", "The sodium salt is then treated with hydrochloric acid to form Itraconazole hydrochloride.", "Itraconazole hydrochloride is then treated with water and ethyl acetate to extract the impurity.", "The organic layer is then washed with sodium bicarbonate and water to remove any remaining impurities.", "The organic layer is then dried over magnesium sulfate and the solvent is evaporated to yield Itraconazole Impurity B." ] }

CAS No.

854372-77-3

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1

InChI Key

VRJGLVXBWFZNCZ-AVQIMAJZSA-N

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ;  Itraconazole N4-Isomer ;  (1,2,4-Triazol-4-yl) Itraconazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.